molecular formula C12H17IN2O4 B15401105 o-Nitrobenzoylcholine iodide CAS No. 21106-19-4

o-Nitrobenzoylcholine iodide

Cat. No.: B15401105
CAS No.: 21106-19-4
M. Wt: 380.18 g/mol
InChI Key: WIOPEWOJTQGLRN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Nitrobenzoylcholine iodide is a useful research compound. Its molecular formula is C12H17IN2O4 and its molecular weight is 380.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for o-nitrobenzoylcholine iodide, and how can reaction conditions be optimized to maximize yield and purity?

  • Methodological Answer : Begin with nucleophilic substitution between o-nitrobenzoic acid derivatives and choline iodide. Optimize solvent polarity (e.g., ethanol or acetonitrile) and temperature (40–60°C) to enhance reaction kinetics. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity using 1^1H/13^13C NMR (e.g., characteristic quaternary ammonium signals at δ 3.2–3.5 ppm) . For yield optimization, employ fractional crystallization or column chromatography (silica gel, chloroform/methanol gradient) .

Q. How can researchers validate the identity and purity of o-nitrobenzoylcholine iodide using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine multiple orthogonal methods:

  • NMR : Verify absence of unreacted precursors (e.g., residual o-nitrobenzoic acid) and confirm ester/ammonium linkages.
  • HPLC-MS : Use reverse-phase chromatography with electrospray ionization (ESI+) to detect molecular ion peaks (expected m/z ~353 for [M+^+]).
  • Elemental Analysis : Confirm stoichiometry (C, H, N, I percentages within ±0.3% of theoretical values) .

Q. What are the best practices for conducting a literature review on o-nitrobenzoylcholine iodide’s physicochemical properties?

  • Methodological Answer : Use structured databases like PubMed, SciFinder, and Reaxys to filter peer-reviewed studies. Cross-reference solubility data (e.g., in DMSO vs. water) and spectral libraries (e.g., SDBS or NIST Chemistry WebBook). Prioritize studies with detailed experimental protocols and reproducibility metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for o-nitrobenzoylcholine iodide across studies?

  • Methodological Answer : Perform meta-analysis by:

  • Standardizing Assay Conditions : Control variables like cell line (e.g., HEK293 vs. CHO), incubation time, and solvent (e.g., DMSO concentration ≤0.1%).
  • Statistical Validation : Apply ANOVA or t-tests to compare datasets; assess outliers via Grubbs’ test.
  • Mechanistic Studies : Use fluorescence-based calcium imaging or patch-clamp electrophysiology to directly measure cholinergic receptor modulation .

Q. What experimental strategies are effective for studying o-nitrobenzoylcholine iodide’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation Kinetics : Incubate compound in PBS (pH 7.4) at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze via LC-MS to detect hydrolysis products (e.g., choline and o-nitrobenzoic acid).
  • Light Sensitivity : Conduct accelerated stability testing under UV/visible light (ICH Q1B guidelines) with controlled humidity .

Q. How can computational modeling enhance the understanding of o-nitrobenzoylcholine iodide’s interactions with acetylcholinesterase (AChE)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Parameterize force fields (e.g., AMBER) for nitro-group interactions.
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and hydrogen-bond networks. Validate with experimental IC50_{50} data .

Q. Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in o-nitrobenzoylcholine iodide toxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic curve (Hill equation) using GraphPad Prism or R. Calculate EC50_{50}/LC50_{50} values with 95% confidence intervals. Report coefficient of determination (R2^2) and assess normality via Shapiro-Wilk tests .

Q. How should researchers address variability in spectroscopic data when characterizing o-nitrobenzoylcholine iodide derivatives?

  • Methodological Answer : Implement signal-averaging (≥32 scans in NMR) and baseline correction. For HPLC, calibrate detectors daily and use internal standards (e.g., methyl paraben). Document instrument parameters (e.g., column lot, flow rate) to ensure cross-lab reproducibility .

Q. Ethical and Reporting Standards

Q. What are the key components of a rigorous Materials and Methods section for studies involving o-nitrobenzoylcholine iodide?

  • Methodological Answer : Include:

  • Synthetic Details : Molar ratios, purification steps, and yield calculations.
  • Analytical Validation : Instrument models, software versions, and acceptance criteria (e.g., ≥95% purity).
  • Data Accessibility : Deposit raw spectra/chromatograms in repositories like Zenodo or Figshare .

Q. How can researchers ensure compliance with open-science principles when publishing data on o-nitrobenzoylcholine iodide?

  • Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) guidelines:
  • Metadata : Include compound identifiers (e.g., InChIKey, CAS RN).
  • Licensing : Share under CC-BY or CC-BY-SA for derivative works.
  • Preprints : Post non-peer-reviewed drafts on bioRxiv or ChemRxiv .

Properties

CAS No.

21106-19-4

Molecular Formula

C12H17IN2O4

Molecular Weight

380.18 g/mol

IUPAC Name

trimethyl-[2-(2-nitrobenzoyl)oxyethyl]azanium;iodide

InChI

InChI=1S/C12H17N2O4.HI/c1-14(2,3)8-9-18-12(15)10-6-4-5-7-11(10)13(16)17;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1

InChI Key

WIOPEWOJTQGLRN-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1[N+](=O)[O-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.